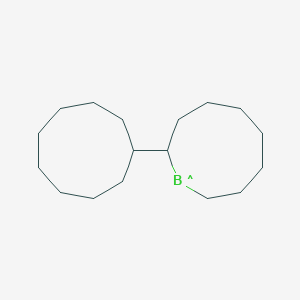

9-Borabicyclononane

CAS No.:

Cat. No.: VC1931738

Molecular Formula: C17H32B

Molecular Weight: 247.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H32B |

|---|---|

| Molecular Weight | 247.2 g/mol |

| Standard InChI | InChI=1S/C17H32B/c1-2-5-9-13-16(12-8-4-1)17-14-10-6-3-7-11-15-18-17/h16-17H,1-15H2 |

| Standard InChI Key | RBYRQWJMKWIPAP-UHFFFAOYSA-N |

| Canonical SMILES | [B]1CCCCCCCC1C2CCCCCCCC2 |

Introduction

Chemical Structure and Properties

Chemical Composition and Nomenclature

9-Borabicyclononane, systematically named 9-Borabicyclo[3.3.1]nonane, has the molecular formula C8H14B for the monomer and C16H28B2 for the dimer form. The dimer has a molecular weight of approximately 242 g/mol. Chemists occasionally refer to this compound informally as "banana borane" due to its characteristic curved shape when depicted in structural drawings, where a simplified banana-like curve is used to represent the bridging boron structure .

Physical Characteristics

In its pure form, 9-Borabicyclononane exists as a colorless solid. The compound demonstrates significant solubility in tetrahydrofuran (THF), where it exists in an equilibrium with a solvent-complexed monomer form. This equilibrium is an important feature that contributes to its reactivity in solution. Under standard conditions, the compound is relatively stable in air for approximately two months, making it more convenient to handle than many other borane reagents.

Structural Features and Stability

The structure of 9-Borabicyclononane is characterized by its bicyclic framework with the boron atom positioned at the 9-position of the nonane backbone. In its natural state, the compound exists as a hydride-bridged dimer, which readily cleaves in the presence of reducible substrates . This structural feature is crucial for its reactivity profile. The dimeric structure enhances stability while maintaining sufficient reactivity for synthetic applications.

Synthesis and Preparation

Laboratory Synthesis Methods

The standard preparation method for 9-Borabicyclononane involves the reaction of 1,5-cyclooctadiene with borane in ethereal solvents . Typically, this reaction is conducted under carefully controlled conditions:

1,5-cyclooctadiene + BH3 → 9-Borabicyclononane

The reaction is usually carried out in tetrahydrofuran or similar ethereal solvents under an inert atmosphere to prevent unwanted oxidation. The process involves cyclic hydroboration, where the borane adds across the double bonds of the cyclooctadiene in a regioselective manner to form the bicyclic structure .

Chemical Reactivity

Hydroboration Reactions

One of the most notable applications of 9-Borabicyclononane is in hydroboration reactions, where it adds across double bonds in alkenes and alkynes to form organoboron compounds. These reactions are fundamental in organic synthesis as they provide access to various functionalized molecules through subsequent transformations. The hydroboration step typically proceeds with high regioselectivity and stereoselectivity, adding to the synthetic utility of this reagent .

The resulting organoboron compounds can undergo further transformations including:

-

Oxidation to alcohols using hydrogen peroxide in aqueous potassium hydroxide

-

Conversion to other functional groups through various reactions

-

Participation in cross-coupling reactions

Regioselectivity and Stereoselectivity

A distinguishing feature of 9-Borabicyclononane is its highly regioselective addition to alkenes. When used in hydroboration reactions, the steric demand of the bicyclic structure greatly suppresses the formation of 2-substituted isomers compared to simpler borane reagents . This selective behavior allows chemists to target specific positions in unsymmetrical alkenes with high precision.

The reactions typically yield cis-addition products, demonstrating the compound's inherent stereoselectivity. This property is particularly valuable in the synthesis of complex molecules where control over stereochemistry is critical.

Comparative Advantages

Compared to other hydroboration reagents, 9-Borabicyclononane offers several distinct advantages:

-

Greater regioselectivity for terminal positions in alkenes

-

Enhanced stability under ambient conditions

-

Compatibility with a wider range of functional groups

-

Predictable stereochemical outcomes in addition reactions

These advantages make it the reagent of choice for many synthetic applications where precise control over regiochemistry and stereochemistry is required.

Applications in Organic Chemistry

Suzuki Coupling Reactions

9-Borabicyclononane is especially useful in Suzuki reactions, which are palladium-catalyzed cross-coupling reactions between organoboron compounds and organohalides . These reactions are fundamental in the formation of carbon-carbon bonds and find extensive application in the synthesis of complex organic molecules, pharmaceuticals, and materials.

The organoboron intermediates generated through hydroboration with 9-Borabicyclononane can directly participate in Suzuki coupling reactions, providing a straightforward route to functionalized products that would otherwise require multi-step syntheses.

Protective Group Chemistry

An innovative application of 9-Borabicyclononane is as a protecting group in amino acid chemistry. Research has demonstrated that it can serve as a convenient protecting group for the simultaneous protection of carboxyl and amino functionalities in amino acids . This protection strategy has been particularly useful in the functionalization of hydroxylysine and other amino acids with multiple reactive sites.

For example, in the functionalization of hydroxylysine, 9-Borabicyclononane selectively protects the α-amino and α-carboxyl groups, allowing for selective modifications of the side chain hydroxyl and amino groups . The resulting borane complex demonstrates good solubility in organic solvents, facilitating subsequent transformations such as N-Cbz protection, azido transfer, O-glycosylation, and O-silylation .

Specialty Transformations

Beyond its common applications, 9-Borabicyclononane has been employed in several specialty transformations:

-

Single-step synthesis of gold nanoparticles and other metal nanoparticles by tailoring nanoparticle surface functionalities with ω-functionalized thiol ligands

-

Formation of diverse boron-containing compounds through reactions with monocarboxylic acids and dicarboxylic acids, which are valuable in medicinal chemistry and materials science

-

Selective reductions of functional groups that are challenging with other reducing agents

Recent Research Developments

Bipyridyl Complexes

Recent advances in the study of 9-Borabicyclononane have expanded to include the synthesis and characterization of bipyridyl complexes. These organoboron analogues of viologens have been structurally, photophysically, and electrochemically characterized . The bipyridine-based N^N chelates demonstrate two reversible reduction events, highlighting their potential application in redox-flow batteries .

These complexes represent a new direction in the application of 9-Borabicyclononane beyond traditional organic synthesis, extending into materials chemistry and energy storage technologies.

Applications in Nanomaterials

The use of 9-Borabicyclononane in the synthesis of nanomaterials has emerged as an exciting research area. The compound has been employed in the single-step synthesis of various metal nanoparticles including gold, silver, palladium, and platinum. By controlling the surface functionalities of these nanoparticles with thiol ligands, researchers can tailor the properties of the resulting materials for specific applications.

This approach offers advantages in terms of simplicity, reproducibility, and control over nanoparticle characteristics, contributing to advancements in catalysis, sensing, and biomedical applications.

Medicinal Chemistry Applications

The biological activity and potential applications of 9-Borabicyclononane in medicinal chemistry are receiving increasing attention. As a reducing agent and catalyst in various chemical reactions, the compound plays an indirect role in the synthesis of pharmaceutically relevant molecules.

Furthermore, the boron-containing compounds produced through reactions with 9-Borabicyclononane have potential applications in drug development, particularly in areas where boron chemistry offers unique advantages such as enzyme inhibition.

| Property | Description |

|---|---|

| Chemical Formula (Monomer) | C8H14B |

| Chemical Formula (Dimer) | C16H28B2 |

| Molecular Weight (Dimer) | 242 g/mol |

| Physical State | Colorless solid |

| Solubility | Highly soluble in THF |

| Stability | Relatively stable in air for about two months |

| CAS Number | 280-64-8 (monomer), 21205-91-4 (dimer) |

Table 2: Key Applications of 9-Borabicyclononane in Organic Synthesis

| Application | Description | Advantages |

|---|---|---|

| Hydroboration | Addition to alkenes and alkynes | High regioselectivity and stereoselectivity |

| Suzuki Coupling | Formation of carbon-carbon bonds | Direct use of hydroboration products |

| Protecting Group | Protection of amino acid functionalities | Simultaneous protection of carboxyl and amino groups |

| Nanoparticle Synthesis | Formation of metal nanoparticles | Control over surface functionalities |

| Bipyridyl Complexes | Formation of redox-active materials | Application in energy storage technologies |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume